molecular formula C12H25N4O14P3 B560931 5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT CAS No. 109921-28-0

5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT

Cat. No.: B560931
CAS No.: 109921-28-0
M. Wt: 542.27 g/mol
InChI Key: MREBCRHEXJVOHY-UMVUEICMSA-N
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Description

It is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) where the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group . This compound is commonly used in molecular biology research, particularly in the labeling and detection of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AA-dUTP sodium salt involves the modification of deoxyuridine triphosphate (dUTP) by introducing an aminoallyl group at the 5-position of the uracil base. This is typically achieved through a series of chemical reactions that include protection and deprotection steps, as well as the use of specific reagents to introduce the aminoallyl group .

Industrial Production Methods

In an industrial setting, the production of AA-dUTP sodium salt involves large-scale chemical synthesis using automated synthesizers. The process includes the following steps:

Chemical Reactions Analysis

Mechanism of Action

AA-dUTP sodium salt functions by incorporating into DNA or RNA during synthesis. The aminoallyl group serves as a reactive site for subsequent labeling with fluorescent dyes or other markers. This allows for the detection and analysis of the labeled nucleic acids in various assays . The molecular targets include the nucleic acids being synthesized, and the pathways involved are those related to nucleic acid synthesis and labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AA-dUTP sodium salt is unique due to its aminoallyl group, which provides a versatile reactive site for labeling with various markers. This makes it highly useful for a wide range of applications in molecular biology and diagnostics .

Properties

CAS No.

109921-28-0

Molecular Formula

C12H25N4O14P3

Molecular Weight

542.27 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane

InChI

InChI=1S/C12H22N3O14P3.H3N/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);1H3/b2-1+;/t7?,8-,9+,10+;/m0./s1

InChI Key

MREBCRHEXJVOHY-UMVUEICMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N

Origin of Product

United States

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